An In-depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 6-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of chloro, fluoro, and cyano substituents on the pyridine ring, make it a valuable synthon for the introduction of this scaffold into more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-5-fluoronicotinonitrile, its synthesis, reactivity, and notable applications in the development of novel therapeutic agents.
Introduction
Halogenated heterocyclic compounds are of paramount importance in the field of drug discovery. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Chloro-5-fluoronicotinonitrile (CAS No. 1020253-14-8) is a prime example of a strategically functionalized building block. The pyridine core is a common motif in numerous pharmaceuticals, and the specific arrangement of the chloro, fluoro, and nitrile groups in this compound offers multiple avenues for synthetic transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and its utility in contemporary chemical synthesis.
Molecular and Physical Properties
A thorough understanding of the physical properties of a chemical compound is fundamental for its safe handling, storage, and use in experimental setups.
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Caption: Chemical structure of 6-Chloro-5-fluoronicotinonitrile.
The key physical and molecular properties of 6-Chloro-5-fluoronicotinonitrile are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂ClFN₂ | [1][2] |
| Molecular Weight | 156.54 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbonitrile | [1] |
| CAS Number | 1020253-14-8 | [1] |
| Physical Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 55-59 °C | [Source: Commercial Supplier Data] |
| Boiling Point | 252.8±40.0 °C (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | [1] |
| logP (Predicted) | 1.6 | [1] |
Storage: It is recommended to store 6-Chloro-5-fluoronicotinonitrile in a refrigerator at temperatures between 0-8 °C to ensure its long-term stability.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the expected spectroscopic features of 6-Chloro-5-fluoronicotinonitrile.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing two aromatic protons. Due to the electronegativity of the surrounding substituents, these protons will appear in the downfield region of the spectrum. The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom, and the proton at the C4 position will also likely be a doublet, with a smaller coupling constant to the fluorine.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms, as well as the carbon of the nitrile group, will have characteristic chemical shifts.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
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C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
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C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
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Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Chemical Properties and Reactivity
The reactivity of 6-Chloro-5-fluoronicotinonitrile is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.
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Caption: Reactivity profile of 6-Chloro-5-fluoronicotinonitrile.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is further amplified by the electron-withdrawing cyano and fluoro groups. Consequently, the chlorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution. This makes the compound an excellent substrate for reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at this position.
Reactivity of the Nitrile Group: The cyano group can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
Stability: 6-Chloro-5-fluoronicotinonitrile is a stable compound under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and strong oxidizing agents to avoid potential decomposition. As with many organic compounds, exposure to high temperatures and direct sunlight should be minimized.
Hazardous Properties: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Chloro-5-fluoronicotinonitrile is associated with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis
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Caption: A generalized synthetic workflow for 6-Chloro-5-fluoronicotinonitrile.
A more detailed, though still generalized, protocol would likely involve the following steps:
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Starting Material: A suitable pyridine derivative, such as a dihydroxypyridine or a readily available chloropyridine.
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Halogenation: Introduction of the chloro and fluoro substituents. This can be a challenging step requiring specific reagents and reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid involves the use of phosphorus oxychloride.[5]
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Introduction of the Nitrile Group: This can be achieved through various methods, such as a Sandmeyer reaction from a corresponding amino group or by the dehydration of an amide.
Given the commercial availability of 6-Chloro-5-fluoronicotinonitrile, for many research applications, direct purchase from a chemical supplier is the most practical approach.
Applications in Drug Discovery and Development
The utility of 6-Chloro-5-fluoronicotinonitrile as a building block in drug discovery is highlighted by its incorporation into various patented molecular scaffolds. Its trifunctional nature allows for the systematic exploration of the chemical space around a core molecule, a key strategy in lead optimization.
A notable application of this compound is in the synthesis of novel antibacterial agents. For example, a patent by Janssen Pharmaceutica describes the use of 6-Chloro-5-fluoronicotinonitrile as a key intermediate in the preparation of potent inhibitors of bacterial DNA gyrase and topoisomerase IV.
Illustrative Experimental Protocol: Synthesis of a Substituted Pyridine Intermediate for Antibacterial Agents
The following is a representative, generalized protocol based on the chemistry described in the patent literature, illustrating the use of 6-Chloro-5-fluoronicotinonitrile in a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Step-by-Step Methodology:
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Reaction Setup: To a solution of 6-Chloro-5-fluoronicotinonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine nucleophile (1.0-1.2 equivalents).
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Addition of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is added to the reaction mixture to scavenge the HCl generated during the reaction.
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Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminonicotinonitrile product.
Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
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Base: An organic base like TEA or DIPEA is used to neutralize the acid byproduct without competing with the primary nucleophile.
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Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.
This self-validating system relies on in-process controls like TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding to the work-up and purification stages.
Conclusion
6-Chloro-5-fluoronicotinonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical properties and predictable reactivity, especially in nucleophilic aromatic substitution reactions, make it an attractive starting material for the synthesis of a wide range of complex molecules. The strategic placement of its functional groups allows for the fine-tuning of the electronic and steric properties of target compounds, which is a critical aspect of modern drug design. As the demand for novel therapeutic agents continues to grow, the importance of such strategically designed building blocks is set to increase.
References
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PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Janssen Pharmaceutica NV. (2022). Substituted (quinolin-4-yl)piperazinyl derivatives as antibacterial agents. WO 2022/058315 A1. World Intellectual Property Organization.
Sources
- 1. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Chloro-5-fluoronicotinonitrile CAS#: 1020253-14-8 [m.chemicalbook.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
